An In-Depth Technical Guide to 2-Amino-1,3-benzothiazole-6-carbohydrazide: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-1,3-benzothiazole-6-carbohydrazide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide focuses on a specific derivative, 2-Amino-1,3-benzothiazole-6-carbohydrazide, providing a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. By integrating insights into its potential applications in drug development, this document serves as a vital resource for researchers aiming to leverage the therapeutic promise of this heterocyclic compound.
Introduction: The Significance of the 2-Aminobenzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery due to its presence in a multitude of biologically active compounds.[1] The introduction of an amino group at the 2-position and a carbohydrazide moiety at the 6-position creates a molecule with a unique electronic and structural landscape, predisposing it to a wide array of pharmacological activities. Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The carbohydrazide functional group is a key pharmacophore known to chelate metal ions and form stable complexes, a feature often exploited in the design of enzyme inhibitors and other therapeutic agents.
Chemical Structure and Properties
The chemical identity of 2-Amino-1,3-benzothiazole-6-carbohydrazide is defined by its unique arrangement of atoms and functional groups.
Chemical Structure
The core structure consists of a bicyclic benzothiazole system with an amine group (-NH₂) attached to the carbon atom at position 2, and a carbohydrazide group (-CONHNH₂) at position 6.
Figure 1. Chemical structure of 2-Amino-1,3-benzothiazole-6-carbohydrazide.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₈N₄OS | - |
| Molecular Weight | 208.24 g/mol | - |
| Appearance | Likely a solid at room temperature | General properties of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General properties of similar compounds |
| Melting Point | Not determined | - |
Synthesis Protocol: A Reliable and Reproducible Approach
The synthesis of 2-Amino-1,3-benzothiazole-6-carbohydrazide can be achieved through a multi-step process, beginning with the formation of the 2-aminobenzothiazole core, followed by the introduction and modification of the C6 substituent.
Synthesis Workflow
Figure 2. Synthetic workflow for 2-Amino-1,3-benzothiazole-6-carbohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic acid
This step involves the oxidative cyclization of a substituted aniline with thiocyanate.[4]
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Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid.
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Thiocyanation: Add a stoichiometric amount of potassium thiocyanate to the solution and cool the mixture to 0-5°C in an ice bath.
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Cyclization: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C. The reaction is exothermic and requires careful monitoring.
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Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted salts, and then dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Amino-1,3-benzothiazole-6-carboxylic acid.
Step 2: Esterification to Methyl 2-amino-1,3-benzothiazole-6-carboxylate
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Reaction Setup: Suspend the 2-Amino-1,3-benzothiazole-6-carboxylic acid in methanol.
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Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and reflux the mixture for several hours.
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Work-up: After cooling, neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution. The ester will precipitate out of the solution.
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Isolation: Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrazinolysis to 2-Amino-1,3-benzothiazole-6-carbohydrazide
This is a standard procedure for the conversion of esters to hydrazides.
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Reaction: Dissolve the methyl 2-amino-1,3-benzothiazole-6-carboxylate in a suitable solvent like ethanol.
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Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
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Reflux: Reflux the reaction mixture for several hours. The progress can be monitored by TLC.
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Isolation: Upon completion, cool the reaction mixture. The product, 2-Amino-1,3-benzothiazole-6-carbohydrazide, will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
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Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
The structure of the synthesized 2-Amino-1,3-benzothiazole-6-carbohydrazide should be confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons on the benzothiazole ring, as well as signals for the amine (-NH₂) and carbohydrazide (-CONHNH₂) protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the hydrazide, the C=O stretching of the amide in the hydrazide, and the C=N stretching of the thiazole ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications in Drug Development
The unique structural features of 2-Amino-1,3-benzothiazole-6-carbohydrazide make it a promising candidate for various therapeutic applications.
Anticancer Activity
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The presence of the carbohydrazide moiety can enhance this activity by enabling the molecule to chelate essential metal ions required by metalloenzymes involved in tumor growth.
Antimicrobial Properties
Derivatives of 2-aminobenzothiazole have shown significant activity against a range of bacterial and fungal pathogens.[5][6] The proposed mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The hydrazide group can contribute to the antimicrobial profile by forming Schiff bases with microbial enzymes or by interfering with nucleic acid synthesis.
Anti-inflammatory and Analgesic Potential
Several 2-aminobenzothiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[7] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Future Perspectives
2-Amino-1,3-benzothiazole-6-carbohydrazide represents a versatile scaffold for the development of novel therapeutic agents. Future research should focus on:
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Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.
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Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound and its derivatives exert their biological effects.
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In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds in relevant animal models.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of new drugs based on the promising 2-Amino-1,3-benzothiazole-6-carbohydrazide scaffold.
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